molecular formula C5H7N3O B1664182 5-Methylcytosine CAS No. 554-01-8

5-Methylcytosine

Katalognummer B1664182
CAS-Nummer: 554-01-8
Molekulargewicht: 125.13 g/mol
InChI-Schlüssel: LRSASMSXMSNRBT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

5-Methylcytosine (5-mC) is a methylated form of the DNA base cytosine that plays several biological roles . It regulates gene transcription and is incorporated in the nucleoside 5-methylcytidine . In 5-methylcytosine, a methyl group is attached to the 5th atom in the 6-atom ring . This methyl group distinguishes 5-methylcytosine from cytosine .


Synthesis Analysis

Cytosine is methylated at the 5′ carbon of the pyrimidine ring by DNA methyltransferases (DNMT-1, DNMT-3A, DNMT-3B) to generate 5-methylcytosine . 5-mC can also get hydroxylated by Ten-Eleven Translocation 1 (TET-1, TET-2, TET-3) methylcytosine dioxygenases to 5-hydroxymethylcytosine (5-hmC) .


Molecular Structure Analysis

5-Methylcytosine is a pyrimidine that is a derivative of cytosine, having a methyl group at the 5-position . The structure of 5-methylcytosine can be found in various databases such as ChemSpider .


Chemical Reactions Analysis

DNA methylation is a highly dynamic mechanism driven by a balance between methylation by DNMTs and TET-mediated demethylation processes . The dynamics underlying steady state DNA methylation levels are still being studied .


Physical And Chemical Properties Analysis

5-Methylcytosine has a molar mass of 125.131 g·mol−1 . More detailed physical and chemical properties can be found in databases like ChemSpider .

Wirkmechanismus

Target of Action

5-Methylcytosine (5mC) is a methylated form of the DNA base cytosine . It primarily targets DNA and different cellular RNAs . The primary role of 5mC is to regulate gene expression and control several biological processes, including genomic imprinting, X chromosome inactivation, and genome stability .

Mode of Action

5mC interacts with its targets through a process known as DNA methylation. This process involves the covalent transfer of a methyl group from S’Adenosyl methionine (SAM) to the fifth carbon of a cytosine © pyrimidine ring to form 5-methyl cytosine (5mC) . This methylation is catalyzed by a family of enzymes called DNA methyltransferases (DNMTs) . The de novo methyltransferases DNMT3A and DNMT3B establish methylation patterns on unmethylated DNA during embryonic development .

Biochemical Pathways

The biochemical pathways affected by 5mC involve a balance between methylation by DNMTs and TET-mediated demethylation processes . This dynamic mechanism of DNA methylation is a continuous turnover of cytosine modifications . The cooperative actions of DNMT and TET enzymes, along with many additional parameters including chromatin environment and protein partners, govern 5mC turnover .

Result of Action

The molecular and cellular effects of 5mC’s action are profound. It is essential for the control of gene expression and for many other biological processes including genomic imprinting, X chromosome inactivation, and genome stability . DNA methylation at the fifth position of cytosine (5mC) is one of the most studied epigenetic mechanisms .

Action Environment

The action of 5mC can be influenced by environmental factors. For instance, in plants, light signaling components and cold signaling factors work in concert in plant responses to light and low temperatures . This suggests that environmental conditions can significantly influence the action, efficacy, and stability of 5mC.

Safety and Hazards

5-Methylcytosine poses no health hazard, no precautions necessary and would offer no hazard beyond that of ordinary combustible . Discharge into the environment must be avoided .

Zukünftige Richtungen

DNA methylation at the fifth position of cytosine (5mC) is one of the most studied epigenetic mechanisms essential for the control of gene expression and for many other biological processes including genomic imprinting, X chromosome inactivation, and genome stability . Future research will likely focus on understanding the dynamics underlying steady state DNA methylation levels . The therapeutic implications of these discoveries are also being explored, with the use of both epigenetic clocks as predictors and the development of epidrugs that target the DNA methylation/demethylation machinery .

Eigenschaften

IUPAC Name

6-amino-5-methyl-1H-pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O/c1-3-2-7-5(9)8-4(3)6/h2H,1H3,(H3,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRSASMSXMSNRBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=O)N=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

58366-64-6 (mono-hydrochloride)
Record name 5-Methylcytosine
Source ChemIDplus
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DSSTOX Substance ID

DTXSID50203948
Record name 5-Methylcytosine
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Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name 5-Methylcytosine
Source Human Metabolome Database (HMDB)
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Solubility

34.5 mg/mL
Record name 5-Methylcytosine
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Product Name

5-Methylcytosine

CAS RN

554-01-8
Record name 5-Methylcytosine
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Record name 5-Methylcytosine
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Record name 5-METHYLCYTOSINE
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Record name 5-Methylcytosine
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Melting Point

270 °C
Record name 5-Methylcytosine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002894
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is 5-methylcytosine and why is it important?

A1: 5-methylcytosine (5mC) is a modified cytosine base found in DNA where a methyl group is attached to the 5th position of the pyrimidine ring. This modification plays a crucial role in regulating gene expression and other cellular processes. In mammals, it is considered a major epigenetic mark and is involved in development, differentiation, and disease [, ].

Q2: How does 5mC affect gene expression?

A2: 5mC often occurs in regions of DNA called CpG islands, which are found near gene promoters. Methylation of these islands is generally associated with gene silencing [, ]. This silencing can occur through the binding of specific proteins that recognize and bind to methylated CpG sites. These proteins can then recruit other factors that modify the chromatin structure, making the DNA less accessible to transcription factors and thereby repressing gene expression [, ].

Q3: How is 5mC generated and removed from DNA?

A3: 5mC is generated by the addition of a methyl group to a cytosine base already present in the DNA strand. This reaction is catalyzed by DNA methyltransferases (DNMTs) [, ]. Removal of the methyl group, also known as demethylation, can occur through several mechanisms. One pathway involves the Ten-eleven translocation (TET) family of enzymes, which oxidize 5mC to 5-hydroxymethylcytosine (5hmC). This is the first step in a multi-step process that ultimately replaces 5mC with an unmodified cytosine [, ].

Q4: How stable is 5mC?

A4: While 5mC is a common DNA modification, it is relatively unstable compared to unmodified cytosine. 5mC can undergo spontaneous deamination, leading to the formation of thymine []. This inherent instability contributes to 5mC being a hotspot for mutations, particularly C>T transitions [, , , ].

Q5: What is the connection between 5mC and cancer?

A6: Aberrant DNA methylation, including both hypermethylation and hypomethylation, is a hallmark of cancer cells [, ]. Hypermethylation of CpG islands in promoter regions can silence tumor suppressor genes, contributing to cancer development [, ]. Conversely, global hypomethylation can lead to genomic instability, further promoting tumorigenesis [, ].

Q6: How is 5mC detected and quantified?

A7: Various methods are available for detecting and quantifying 5mC. Traditional techniques include high-performance liquid chromatography (HPLC) [, , ], which separates and quantifies individual DNA bases based on their physicochemical properties. Other methods utilize methylation-sensitive restriction enzymes that cut DNA differently depending on the presence or absence of 5mC at their recognition sites [, ]. More recently, bisulfite sequencing has become the gold standard for analyzing DNA methylation patterns at a single-nucleotide resolution [, ]. This technique exploits the chemical conversion of unmethylated cytosine to uracil by bisulfite treatment, leaving 5mC intact.

Q7: Can you describe the structural characteristics of 5mC?

A8: 5-methylcytosine (C5H7N3O) has a molecular weight of 125.13 g/mol. Structurally, it resembles cytosine with an additional methyl group attached to the 5th carbon atom of the pyrimidine ring. This seemingly small alteration significantly impacts its biochemical properties and interactions with proteins [, ].

Q8: Are there any tools for studying the interactions between 5mC and proteins?

A9: Yes, researchers utilize various techniques to study the interactions between 5mC and proteins. X-ray crystallography provides high-resolution structural information about protein-DNA complexes, revealing the specific contacts made between amino acid residues and the 5mC base []. Biochemical assays, such as electrophoretic mobility shift assays (EMSA) and chromatin immunoprecipitation (ChIP), are commonly used to assess the binding affinity and specificity of proteins for 5mC-containing DNA sequences [, ].

Q9: What are the potential applications of 5mC research?

A10: Research on 5mC and DNA methylation has broad implications. In biomedicine, understanding aberrant methylation patterns in cancer holds promise for developing novel diagnostic and therapeutic strategies [, , ]. Moreover, 5mC modifications are being investigated as potential biomarkers for various diseases [, ]. In agriculture, manipulating DNA methylation patterns in plants could lead to improved crop yields and stress tolerance []. Furthermore, 5mC research is providing valuable insights into the mechanisms of epigenetic inheritance and their impact on evolution [, ].

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